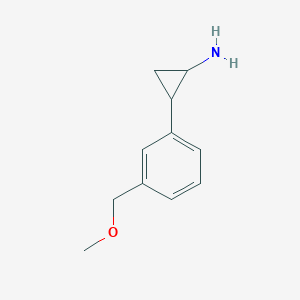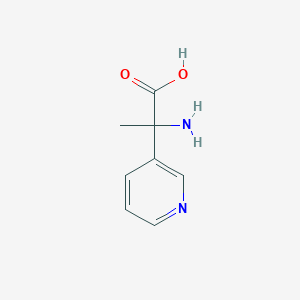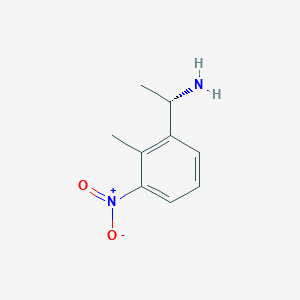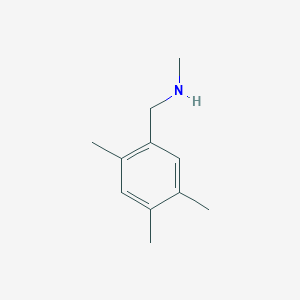![molecular formula C13H17N B13569527 2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)
2,3-Dihydrospiro[indene-1,3'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrospiro[indene-1,3’-piperidine] is a heterocyclic compound that features a spiro linkage between an indene and a piperidine ring. This unique structure imparts interesting chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a spiroindane precursor, which is treated with bicyclo[2.2.1]hept-5-en-2-carbaldehyde in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloroethane at room temperature, followed by quenching with methanol and purification by high-performance liquid chromatography (HPLC) to yield the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indene or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, although specific drugs based on this compound are not yet available.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- Spiro[indane-1,3’-piperidine]
- Spiro[indene-1,4’-piperidine]
Uniqueness
2,3-Dihydrospiro[indene-1,3’-piperidine] is unique due to its specific spiro linkage and the combination of indene and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
spiro[1,2-dihydroindene-3,3'-piperidine] |
InChI |
InChI=1S/C13H17N/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13/h1-2,4-5,14H,3,6-10H2 |
InChIキー |
FWRSLPMGIFSTDA-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC3=CC=CC=C32)CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperidin-3-yl}carbamate](/img/structure/B13569445.png)
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)

![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)

![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)






